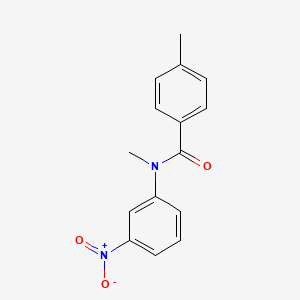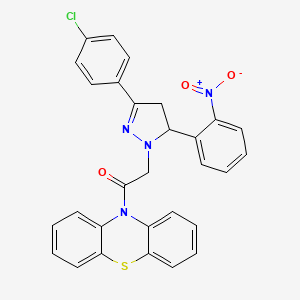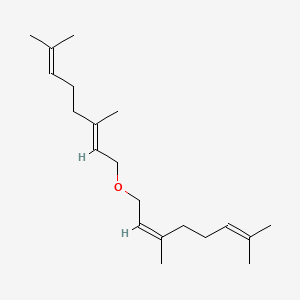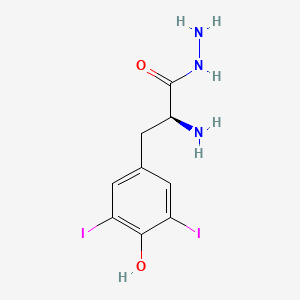
3,5-Diiodo-L-tyrosine hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-L-tyrosine hydrazide: is a derivative of the amino acid tyrosine, where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine hydrazide typically involves the iodination of L-tyrosine followed by the introduction of a hydrazide group. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate. The reaction is usually performed in an acidic medium to facilitate the iodination. After obtaining 3,5-Diiodo-L-tyrosine, the hydrazide group can be introduced by reacting the compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodo-L-tyrosine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Diiodo-L-tyrosine hydrazide is used as a substrate in the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is also an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Biology: The compound is studied for its role in the modulation of enzyme activity, particularly thyroid peroxidase, which is involved in the production of thyroid hormones .
Medicine: . These nanoparticles exhibit higher relaxivity compared to commercially available contrast agents, making them promising candidates for biomedical applications.
Industry: In the industrial sector, this compound is used in the synthesis of various iodinated compounds and as an intermediate in the production of thyroid hormones.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-L-tyrosine hydrazide involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis. The compound acts as a modulator of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in the thyroid gland . This modulation affects the production of thyroid hormones, which play a vital role in regulating metabolism, growth, and development.
Comparaison Avec Des Composés Similaires
3,5-Diiodo-L-tyrosine: A precursor in the production of thyroid hormones.
3,5-Diiodothyronine: An active thyroid hormone that stimulates energy expenditure.
3,3’,5-Triiodo-L-thyronine: Another thyroid hormone involved in growth and differentiation.
Uniqueness: 3,5-Diiodo-L-tyrosine hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical properties and reactivity compared to other iodinated tyrosines. This makes it valuable in specific biochemical assays and industrial applications.
Propriétés
Numéro CAS |
76203-88-8 |
|---|---|
Formule moléculaire |
C9H11I2N3O2 |
Poids moléculaire |
447.01 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11I2N3O2/c10-5-1-4(2-6(11)8(5)15)3-7(12)9(16)14-13/h1-2,7,15H,3,12-13H2,(H,14,16)/t7-/m0/s1 |
Clé InChI |
HPHQUJFHBAFOCR-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)NN)N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



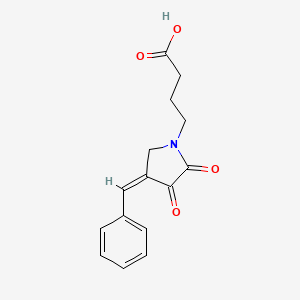



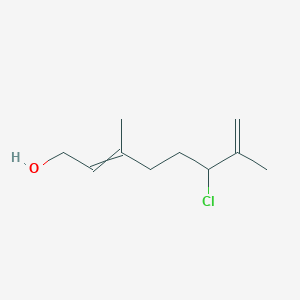


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
